N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
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Description
N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C12H15N5O3 and its molecular weight is 277.284. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-[(ethylcarbamoyl)amino]-3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide, also known as N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide, is the DNA gyrase subunit B in Escherichia coli . This enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils (or relaxing positive supercoils) into the DNA molecule .
Mode of Action
This compound interacts with its target by binding to the DNA gyrase subunit B
Biochemical Pathways
The compound’s interaction with DNA gyrase affects the DNA supercoiling pathway. By inhibiting the activity of DNA gyrase, this compound can disrupt DNA replication and transcription, leading to bacterial cell death .
Pharmacokinetics
In vitro adme data suggest that these compounds have drug-like properties
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of DNA replication and transcription in bacterial cells, leading to cell death .
Properties
IUPAC Name |
1-ethyl-3-[(3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-2-14-12(19)16-15-11(18)10-6-9(17-20-10)8-4-3-5-13-7-8/h3-5,7,10H,2,6H2,1H3,(H,15,18)(H2,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLUCZIJCNIVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NNC(=O)C1CC(=NO1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817742 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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